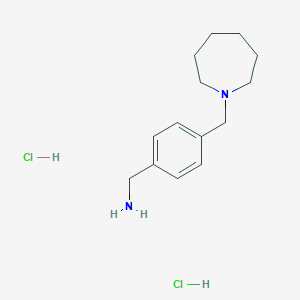

(4-(Azepan-1-ylmethyl)phenyl)methanamine 2hcl

CAS No.:

Cat. No.: VC13710518

Molecular Formula: C14H24Cl2N2

Molecular Weight: 291.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H24Cl2N2 |

|---|---|

| Molecular Weight | 291.3 g/mol |

| IUPAC Name | [4-(azepan-1-ylmethyl)phenyl]methanamine;dihydrochloride |

| Standard InChI | InChI=1S/C14H22N2.2ClH/c15-11-13-5-7-14(8-6-13)12-16-9-3-1-2-4-10-16;;/h5-8H,1-4,9-12,15H2;2*1H |

| Standard InChI Key | ZATPDZMQOVPMHD-UHFFFAOYSA-N |

| SMILES | C1CCCN(CC1)CC2=CC=C(C=C2)CN.Cl.Cl |

| Canonical SMILES | C1CCCN(CC1)CC2=CC=C(C=C2)CN.Cl.Cl |

Introduction

(4-(Azepan-1-ylmethyl)phenyl)methanamine 2HCl, also referred to as a hydrochloride salt of the parent compound, is an organic amine with significant interest in medicinal chemistry. Its molecular structure incorporates an azepane ring (a seven-membered nitrogen-containing heterocyclic ring), making it a versatile candidate in pharmacology and synthetic chemistry research.

Molecular Information

-

Molecular Formula: C13H21N2·2HCl

-

Molecular Weight: Approximately 261.34 g/mol.

-

Structure: The compound consists of both aromatic and aliphatic components, with a benzylamine moiety attached to an azepane ring.

Physical Characteristics

-

Appearance: Typically crystalline due to its hydrochloride salt form, enhancing stability and solubility.

-

Purity: High purity levels (>96%) are reported after synthesis, verified through spectroscopic techniques.

Synthesis Overview

The synthesis of (4-(Azepan-1-ylmethyl)phenyl)methanamine 2HCl involves:

-

Formation of the Azepane Ring: Cyclization reactions are employed to generate the seven-membered azepane structure.

-

Attachment to the Benzylamine Moiety: A nucleophilic substitution reaction introduces the azepane group to a benzylamine precursor.

-

Conversion to Hydrochloride Salt: The final product is treated with hydrochloric acid to enhance solubility and stability.

Characterization Techniques

To confirm the structure and purity, the following analytical methods are employed:

-

Nuclear Magnetic Resonance (NMR): Provides details on proton and carbon environments within the molecule.

-

Mass Spectrometry (MS): Confirms molecular weight.

-

Infrared Spectroscopy (IR): Identifies functional groups.

Mechanism of Action

The compound's mechanism of action is hypothesized to involve interactions with neurotransmitter receptors, potentially acting as a ligand. This property suggests utility in modulating physiological responses related to neurological pathways.

Potential Applications

Research indicates that this compound could:

-

Act as a therapeutic agent for neurological disorders.

-

Be used in drug development targeting histamine or other neurotransmitter systems.

Functional Group Reactivity

The amine group in (4-(Azepan-1-ylmethyl)phenyl)methanamine enables:

-

Nucleophilic Substitution: Facilitates bonding with electrophilic compounds.

-

Electrophilic Substitution on Aromatic Ring: Allows further derivatization for drug development.

Applications in Medicinal Chemistry

This compound is being explored for:

-

Pharmacological Research: Its unique structural features make it a candidate for studying receptor-ligand interactions.

-

Drug Development: Potential applications include treatments for allergies or neurological conditions due to its hypothesized activity at histamine receptors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume